molecular formula C13H9ClF3N3O B1418253 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine CAS No. 1219454-55-3

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

Cat. No.: B1418253
CAS No.: 1219454-55-3
M. Wt: 315.68 g/mol
InChI Key: DRCZBLANKDJNSR-UHFFFAOYSA-N
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Description

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a compound that features a trifluoromethyl group, which is known for its significant impact on the biological activities and physical properties of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and environmentally benign .

Industrial Production Methods

Industrial production methods for this compound often involve the use of trifluoromethylpyridines as key intermediates. These intermediates are synthesized through various methods, including vapor-phase reactions and liquid-phase chlorination . The production process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dechlorinated products .

Scientific Research Applications

4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets . The pathways involved in its mechanism of action are often related to the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing molecules, such as:

  • 4-chloro-3-(trifluoromethyl)phenyl derivatives
  • Trifluoromethylpyridines
  • Fluazifop-butyl

Uniqueness

What sets 4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine apart from similar compounds is its unique combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications in research and industry .

Properties

IUPAC Name

4-[2-chloro-5-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-2-1-8(13(15,16)17)6-9(10)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCZBLANKDJNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C(=NO)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Reactant of Route 2
4-(2-Chloro-5-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine

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